N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with key functional groups:
- 6-Imino and 2-oxo groups, which may participate in hydrogen bonding or tautomerism.
- 7-Methyl group, influencing steric and electronic properties. The molecular formula is C₂₅H₂₆FN₅O₂ (molecular weight: 447.5 g/mol) .
Properties
Molecular Formula |
C20H16FN5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H16FN5O2/c1-25-17(22)14(19(27)23-11-12-5-7-13(21)8-6-12)10-15-18(25)24-16-4-2-3-9-26(16)20(15)28/h2-10,22H,11H2,1H3,(H,23,27) |
InChI Key |
FSVKJXOESQPUKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzylamine, methylamine, and various triazatricyclo intermediates. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the formation of the triazatricyclo ring structure.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion of reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
“N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Materials Science: In the development of novel materials with unique properties.
Biology
Biological Probes: As a tool for studying biological processes.
Drug Development:
Medicine
Therapeutic Agents: Potential use in the treatment of various diseases.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Involvement in signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Substituent Variations in Tricyclic Benzamide Derivatives
A closely related analog, N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS: 877778-47-7), differs in alkyl chain length and substituent positions:
- 7-Pentyl vs.
- 11-Methyl addition: Introduces steric hindrance, possibly altering binding site interactions in biological systems.
Benzamide-Based Pesticides
Benzamide derivatives in and , such as diflubenzuron and flutolanil , share the carboxamide core but differ in substituents:
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Contains 2,6-difluoro and chlorophenyl groups, acting as an insect growth inhibitor via chitin synthesis disruption .
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Features a trifluoromethyl group, conferring antifungal activity .
Key Differences :
- The target compound’s tricyclic core and imino-oxo system are absent in pesticides, suggesting divergent mechanisms of action.
- Fluorine placement (4-fluorophenyl in target vs. 2,6-difluoro in diflubenzuron) may optimize binding to distinct biological targets.
Heterocyclic Systems in Pharmaceuticals
lists cephalosporin antibiotics (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... ), which share heterocyclic motifs but differ in core structure:
- Bicyclic vs. Tricyclic Systems : Cephalosporins use a β-lactam fused to a dihydrothiazine ring, whereas the target compound’s tricyclic system may resist enzymatic degradation.
- Functional Groups: The target’s imino-oxo groups could form hydrogen bonds analogous to cephalosporins’ carboxylate and tetrazole groups, influencing crystal packing and solubility .
Physicochemical and Structural Analysis
Hydrogen Bonding and Crystal Packing
The target compound’s 6-imino and 2-oxo groups likely participate in intermolecular hydrogen bonds, forming R₂²(8) or R₂²(10) graph sets (as per Etter’s nomenclature) . This contrasts with cephalosporins’ carboxylate-mediated C(4) chains . Such differences impact crystallization behavior and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
